molecular formula C11H13F3O B2598734 (2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol CAS No. 2248201-06-9

(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2598734
CAS No.: 2248201-06-9
M. Wt: 218.219
InChI Key: NXBHTKDCUPGXIS-QMMMGPOBSA-N
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Description

(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol typically involves the trifluoromethylation of suitable precursors. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under metal-free conditions using reagents such as CF3SO2Na . The reaction conditions often include the use of solvents like methanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems. The use of transition-metal-free trifluoromethylation methods has gained popularity due to their efficiency and cost-effectiveness . These methods often employ reagents like Togni’s reagents, which exhibit high reactivity and selectivity in introducing the trifluoromethyl group.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohol derivatives, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol is unique due to its chiral nature and the presence of both a trifluoromethyl group and a phenyl ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-5,8,15H,6-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBHTKDCUPGXIS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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